molecular formula C9H7N3O2 B11906845 5-Nitroquinolin-6-amine CAS No. 42606-37-1

5-Nitroquinolin-6-amine

Cat. No.: B11906845
CAS No.: 42606-37-1
M. Wt: 189.17 g/mol
InChI Key: ODYNEPWXXLCZNR-UHFFFAOYSA-N
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Description

5-Nitroquinolin-6-amine is a specialist nitrated quinoline derivative with the molecular formula C9H7N3O2 and a CAS Registry Number of 35975-00-9 . This compound is of significant interest in research and development, particularly in the field of synthetic organic chemistry, where nitroquinolines serve as key precursors for the introduction of amino groups via reactions such as vicarious nucleophilic substitution (VNS) . The nitro group on the quinoline ring strongly activates the molecule towards nucleophilic attack, making it a valuable scaffold for constructing more complex molecules, including amides and ureas . Analytically, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42606-37-1

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

5-nitroquinolin-6-amine

InChI

InChI=1S/C9H7N3O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H,10H2

InChI Key

ODYNEPWXXLCZNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])N)N=C1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The amino group at position 6 of quinoline is protonated in a concentrated sulfuric acid medium, converting it into a meta-directing ammonium ion. This allows nitration to occur preferentially at the electron-deficient position 5. The reaction employs a mixture of nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C, yielding this compound after neutralization and purification.

6-Aminoquinoline+HNO3H2SO4,05CThis compound\text{6-Aminoquinoline} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0-5^\circ\text{C}} \text{this compound}

Key Data

  • Yield : 45–50% (isolated after column chromatography).

  • Melting Point : 177–178°C.

  • Purity : >95% (confirmed by thin-layer chromatography).

This method remains foundational but has limitations, including moderate yields and the need for stringent temperature control to avoid over-nitration or decomposition.

Halogenation-Nitration-Amination Sequence

A more versatile approach involves introducing a halogen atom at position 6, followed by nitration and nucleophilic aromatic substitution (SNAr). This method is exemplified by work on 6-bromoquinoline derivatives.

Step 1: Bromination of Quinoline

6-Bromoquinoline is synthesized via radical bromination using N\text{N}--bromosuccinimide (NBS) or PBr3\text{PBr}_3. The bromine atom serves as a directing group and leaving group for subsequent steps.

Step 2: Nitration of 6-Bromoquinoline

Nitration of 6-bromoquinoline-1-oxide with a HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 mixture at 0°C produces 5-nitro-6-bromoquinoline-1-oxide as the major product (57% yield), alongside minor 4-nitro isomers (29% yield). The N-oxide group enhances reactivity and regioselectivity by stabilizing the transition state.

Step 3: SNAr Amination

The bromine atom in 5-nitro-6-bromoquinoline is displaced by an amine group via SNAr. Treatment with aqueous ammonia (NH3\text{NH}_3) or ammonium hydroxide (NH4OH\text{NH}_4\text{OH}) in ethanol at 80–100°C affords this compound.

Table 1: Optimization of SNAr Amination

ConditionSolventTemperature (°C)Time (h)Yield (%)
NH3\text{NH}_3, EtOHEthanol801265
NH4OH\text{NH}_4\text{OH}H2O/EtOH100872

This sequence offers higher regioselectivity and scalability compared to classical nitration but requires multiple purification steps.

Direct Amination via SNH Methodology

The SN_\text{N}H (nucleophilic substitution of hydrogen) approach, recently applied to 5-nitroisoquinoline, provides a metal-free route to this compound. While originally developed for isoquinoline, this method is theoretically adaptable to quinoline systems.

Reaction Design

The nitro group at position 5 activates the quinoline ring for nucleophilic attack at position 6. Ureas or amides deprotonated by sodium hydride (NaH\text{NaH}) generate nucleophilic anions that attack the electron-deficient C6 position. Subsequent oxidative aromatization yields the final product.

5-Nitroquinoline+R-NH2NaH, DMSOThis compound\text{5-Nitroquinoline} + \text{R-NH}_2 \xrightarrow{\text{NaH, DMSO}} \text{this compound}

Optimization Challenges

Initial trials with benzamide derivatives yielded mixtures of nitroamides and nitrosoamides. For example, reacting 5-nitroquinoline with p-methylbenzamide in anhydrous dimethyl sulfoxide (DMSO) produced 5-nitrosoisoquinoline-6-amine (26% yield) alongside the desired nitroamide (19% yield). Introducing potassium ferricyanide (K3[Fe(CN)6]\text{K}_3[\text{Fe(CN)}_6]) as an oxidizer improved nitroamide yields to 40%.

Table 2: Impact of Oxidizers on SN_\text{N}H Amination

OxidizerSolventYield (%) (Nitroamide)Yield (%) (Nitrosoamide)
NoneDMSO1926
K3[Fe(CN)6]\text{K}_3[\text{Fe(CN)}_6]DMSO/H2O40<5

This method avoids pre-functionalization but requires precise control of anhydrous conditions and oxidizer stoichiometry.

Reductive Pathways and Byproduct Management

Unintended reduction of the nitro group during amination is a common challenge. For instance, using iron powder in acetic acid reduces nitro groups to amines, as observed in the synthesis of 5-amino-6-bromoquinoline. To prevent this, reductive agents must be excluded during SNAr or SN_\text{N}H steps.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ComplexityScalability
Classical Nitration45–50>95ModerateLow
Halogenation-SNAr65–72>98HighHigh
SN_\text{N}H4090ModerateModerate
  • Classical Nitration : Suitable for small-scale synthesis but limited by moderate yields.

  • Halogenation-SNAr : Offers high regioselectivity and scalability but involves multiple steps.

  • SN_\text{N}H : Metal-free and direct but requires optimization to suppress nitroso byproducts.

Chemical Reactions Analysis

Types of Reactions: 5-Nitroquinolin-6-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Reduction: 5-Aminoquinolin-6-amine.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

5-Nitroquinolin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitroquinolin-6-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity may stem from the inhibition of bacterial gyrases, essential for DNA replication. Additionally, the compound’s potential anticancer activity could be attributed to the inhibition of type 2 methionine aminopeptidase, which plays a role in angiogenesis .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP PSA (Ų) Key Feature(s)
This compound C₉H₇N₃O₂ 189.17 N/A ~2.0 70.74 Parent compound; high boiling point
N-Methyl-5-nitroquinolin-6-amine C₁₀H₉N₃O₂ 203.20 188–190 2.78 70.74 Methylation enhances lipophilicity
6-Methylamino-5-nitroquinoxaline C₉H₈N₄O₂ 204.19 N/A 2.18 83.63 Quinoxaline core; high PSA
5-Chloro-6-nitro-1,3-benzoxazol-2-amine C₇H₄ClN₃O₃ 213.58 N/A N/A N/A Benzoxazole with chloro substituent
N-Cyclopropyl-5-nitroquinolin-6-amine C₁₂H₁₁N₃O₂ 229.24 N/A N/A N/A Cyclopropyl group for stability

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm for nitro-substituted quinolines) and carbon shifts for nitro/amine groups .
  • IR Spectroscopy : Detect characteristic N–H stretches (~3300 cm⁻¹ for amines) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the structure .

How can researchers optimize reaction yields when synthesizing this compound under varying nitro-group positioning?

Q. Advanced

  • Regioselective Nitration : Use directing groups (e.g., electron-donating substituents) or steric hindrance to favor nitration at position 5. For example, prior ethyl substitution at position 2 enhances nitro-group placement at position 6 .
  • Catalytic Systems : Optimize Pd/C catalyst loading (5–10 wt%) and hydrogen pressure (3–5 atm) for efficient nitro reduction .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .

What strategies are effective in resolving contradictions between theoretical and experimental data on the compound's electronic properties?

Q. Advanced

  • Computational Modeling : Perform density functional theory (DFT) calculations to predict electronic transitions (e.g., HOMO-LUMO gaps) and compare with UV-Vis spectra .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, dihedral angles) to validate nitro/amine group orientations .
  • Cross-Validation : Use multiple spectroscopic techniques (e.g., NMR, IR) to reconcile discrepancies in nitro-group reactivity or charge distribution .

How to assess and mitigate nitrosamine impurity risks in this compound synthesis?

Q. Advanced

  • Risk Assessment : Follow EMA guidelines to evaluate raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) .
  • Analytical Testing : Use LC-MS/MS to detect nitrosamine impurities (e.g., NDMA) at limits ≤1 ppm, as per ICH M7(R1) .
  • Process Controls : Avoid amine-containing solvents and implement low-temperature nitration to minimize nitrosamine formation .

What are the known biological targets or pathways influenced by nitro-substituted quinoline amines?

Q. Basic

  • Antimicrobial Activity : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) that disrupt bacterial membranes. Test via agar dilution assays (MIC ≤ 10 µg/mL) .
  • Anticancer Potential : Target topoisomerase II or induce DNA intercalation. Use MTT assays to assess cytotoxicity (IC₅₀ values) in cancer cell lines .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .

What in silico approaches can predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

  • Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., C-6 amine as a strong electron donor) .
  • Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
  • Kinetic Modeling : Use software like Gaussian or ORCA to model reaction pathways and transition states for nitro-group reduction .

Notes

  • Data Sources : Prioritize PubChem, EMA guidelines, and peer-reviewed synthesis protocols while excluding non-compliant sources (e.g., BenchChem).
  • Methodological Rigor : Cross-reference analytical data (e.g., NMR, crystallography) to ensure reproducibility .
  • Safety Compliance : Adhere to nitrosamine risk mitigation protocols during synthesis and storage .

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